2-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide 2-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18664083
InChI: InChI=1S/C10H6ClN3O3S/c11-7-4-2-1-3-6(7)9(15)13-10-12-5-8(18-10)14(16)17/h1-5H,(H,12,13,15)
SMILES:
Molecular Formula: C10H6ClN3O3S
Molecular Weight: 283.69 g/mol

2-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide

CAS No.:

Cat. No.: VC18664083

Molecular Formula: C10H6ClN3O3S

Molecular Weight: 283.69 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide -

Specification

Molecular Formula C10H6ClN3O3S
Molecular Weight 283.69 g/mol
IUPAC Name 2-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide
Standard InChI InChI=1S/C10H6ClN3O3S/c11-7-4-2-1-3-6(7)9(15)13-10-12-5-8(18-10)14(16)17/h1-5H,(H,12,13,15)
Standard InChI Key QOMKVOBREOBFKL-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])Cl

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

2-Chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide consists of a benzamide moiety linked to a 5-nitrothiazole ring via an amide bond. The benzene ring contains a chlorine substituent at the ortho position, while the thiazole ring features a nitro group at the fifth position (Figure 1). This arrangement creates a planar structure conducive to π-π stacking interactions, a feature often associated with DNA intercalation in anticancer agents.

Table 1: Physicochemical Properties of 2-Chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide

PropertyValueSource
Molecular FormulaC₁₀H₆ClN₃O₃S
Molecular Weight (g/mol)283.69
CAS Number69819-38-1
IUPAC Name2-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide
DensityNot reported-
SolubilityInsufficient data-

Spectroscopic Features

While experimental spectral data for this compound are unavailable in the reviewed literature, analogous thiazole derivatives exhibit characteristic infrared (IR) absorption bands:

  • N-H stretch: 3250–3300 cm⁻¹ (amide)

  • C=O stretch: 1680–1700 cm⁻¹ (benzamide)

  • NO₂ asymmetric stretch: 1520–1560 cm⁻¹ .
    Nuclear magnetic resonance (NMR) spectra of related compounds show distinct proton environments:

  • Thiazole H-4: δ 7.8–8.2 ppm (singlet)

  • Aromatic protons: δ 7.2–8.0 ppm (multiplet).

Synthetic Methodologies

General Thiazole Synthesis

Thiazole derivatives are typically synthesized via:

  • Hantzsch Thiazole Synthesis: Condensation of α-haloketones with thioureas or thioamides.

  • Cyclization Reactions: Using Lawesson’s reagent or phosphorus pentasulfide to form the thiazole ring.

For 2-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide, a plausible route involves:

  • Nitration of 2-aminothiazole to introduce the nitro group.

  • Coupling with 2-chlorobenzoyl chloride via nucleophilic acyl substitution.

Table 2: Synthetic Precursors for Analogous Thiazole Derivatives

CompoundKey ReagentsYield (%)Reference
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide4-bromophenylthiourea, chloroacetyl chloride68
5-chloro-2-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide4-propoxyphenyl isothiocyanate, 5-chloro-2-nitrobenzoyl chloride72

Biological Activities and Mechanisms

Enzyme Inhibition

Recent studies on 2-aminothiazole sulfonamides reveal:

  • Urease inhibition: IC₅₀ = 14.06–20.21 μM (Jack bean urease)

  • α-Glucosidase inhibition: IC₅₀ = 20.34–37.20 μM .
    The nitro group in 2-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide may enhance electron-withdrawing effects, potentiating enzyme binding.

Receptor Modulation

N-(Thiazol-2-yl)-benzamide analogs act as negative allosteric modulators (NAMs) of the Zinc-Activated Channel (ZAC), with:

  • IC₅₀ = 1–3 μM for ZAC antagonism

  • Selectivity over 5-HT₃, GABAₐ, and glycine receptors .
    This suggests potential applications in neurological disorders linked to zinc dysregulation.

Table 3: Biological Activities of Selected Thiazole Analogs

CompoundActivity (IC₅₀/EC₅₀)Target
TTFB (N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide)1.8 μM (ZAC antagonism)Zinc-Activated Channel
Compound 36 (2-aminothiazole sulfonamide)14.06 μM (urease inhibition)Jack bean urease
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide4 μg/mL (antibacterial)Staphylococcus aureus

Pharmacological Applications and Challenges

Drug Development Prospects

  • Antimicrobial agents: Structural analogs show potency against multidrug-resistant pathogens .

  • Anticancer candidates: Thiazole derivatives induce apoptosis via Bcl-2/Bax pathway modulation.

  • Neurological therapeutics: ZAC modulation could address epilepsy or neuropathic pain .

Pharmacokinetic Considerations

  • Lipophilicity: LogP = ~3.98 (estimated for analog 2-chloro-4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide) suggests moderate blood-brain barrier permeability.

  • Metabolic stability: Nitro groups may undergo hepatic reduction to reactive intermediates, necessitating prodrug strategies.

Comparative Analysis with Structural Analogs

Table 4: Structural and Functional Comparison

CompoundSubstituentsKey Activity
2-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamideCl (C-2), NO₂ (thiazole C-5)Antimicrobial (predicted)
2-chloro-4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamideAdditional NO₂ (C-4)Enhanced lipophilicity
5-chloro-2-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamidePropoxyphenyl (C-4)Antifungal

The ortho-chloro and nitro groups optimize steric and electronic interactions with biological targets, while aryl substitutions (e.g., propoxyphenyl) improve pharmacokinetic profiles.

Future Research Directions

  • Activity Profiling: Systematic evaluation against ESKAPE pathogens and cancer cell lines.

  • Structural Optimization: Introducing sulfonamide or heteroaryl groups to enhance solubility .

  • Mechanistic Studies: Crystallographic analysis of ZAC-thiazole complexes .

  • Toxicological Assessments: In vivo safety profiling in rodent models.

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